(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including amino, carboxyl, methoxy, and hydroxyl groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction.
Introduction of the phenoxy group: This can be achieved through an etherification reaction, where a phenol derivative reacts with the oxane ring.
Functional group modifications: The amino, carboxyl, and methoxy groups are introduced through various functional group transformations, such as amination, carboxylation, and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxyl groups may produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s amino and carboxyl groups make it a potential candidate for studying enzyme-substrate interactions and protein modifications.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of polymers, resins, and other materials with specific properties, such as enhanced durability or biocompatibility.
Mechanism of Action
The mechanism by which (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and altered reactivity, which can influence its behavior in biological systems and chemical reactions.
This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52583-26-3 |
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Molecular Formula |
C16H21NO10 |
Molecular Weight |
387.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO10/c1-25-9-5-6(4-7(17)14(21)22)2-3-8(9)26-16-12(20)10(18)11(19)13(27-16)15(23)24/h2-3,5,7,10-13,16,18-20H,4,17H2,1H3,(H,21,22)(H,23,24)/t7-,10-,11-,12+,13-,16+/m0/s1 |
InChI Key |
VHVGMWZZADCFSJ-CLCXIOAUSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
(S)-4-(2-Amino-2-carboxyethyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; 3-O-Methyldopa Glucuronide |
Origin of Product |
United States |
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